2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one

thymidylate synthase inhibition dihydrofolate reductase inhibition anticancer antifolate

2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 328004-11-1; molecular formula C₉H₁₁N₃OS; MW 209.27 g/mol) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class. This compound features a unique triad of substituents—a 2-amino group, a 3-methyl group, and a 6-ethyl group—that collectively differentiate it from the broader thienopyrimidine family.

Molecular Formula C9H11N3OS
Molecular Weight 209.27 g/mol
Cat. No. B11893784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC9H11N3OS
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(S1)N=C(N(C2=O)C)N
InChIInChI=1S/C9H11N3OS/c1-3-5-4-6-7(14-5)11-9(10)12(2)8(6)13/h4H,3H2,1-2H3,(H2,10,11)
InChIKeyBWBWKXSLJNUNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one – Procurement-Ready Overview of a Differentiated Thienopyrimidine Scaffold


2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 328004-11-1; molecular formula C₉H₁₁N₃OS; MW 209.27 g/mol) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class . This compound features a unique triad of substituents—a 2-amino group, a 3-methyl group, and a 6-ethyl group—that collectively differentiate it from the broader thienopyrimidine family. The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated activities spanning antimycobacterial, anticancer, and anti-infective applications [1]. This specific compound has been catalogued in antibiotic databases as a DNA synthesis inhibitor with a likely DNA minor-groove-binding mechanism, active against Gram-positive and mycobacterial pathogens [2]. Its computed physicochemical properties include a density of 1.5 ± 0.1 g/cm³ and a boiling point of 392.2 ± 44.0 °C at 760 mmHg .

Why Generic Thienopyrimidine Substitution Fails – Critical Substituent-Level Differentiation of 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one


The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is not a monolithic pharmacophore; biological activity, physicochemical behavior, and synthetic utility are exquisitely sensitive to the nature and position of ring substituents. In the antimycobacterial series disclosed in WO2015114663A1, N-alkylation at the 3-position was demonstrated to profoundly modulate activity—some alkylated derivatives retained potency while others (e.g., benzyl or ethyl bromoacetate adducts) showed diminished or abolished activity [1]. In the antifolate context, the 6-ethyl substitution was shown by Gangjee et al. (J. Med. Chem. 2009) to increase dual TS/DHFR inhibitory potency by 2–3 orders of magnitude relative to the 6-methyl analogue, underscoring that even a single methylene difference at C6 can produce a >100-fold change in biological readout [2]. The 2-amino group is a cornerstone pharmacophoric element for target engagement, participating in critical hydrogen-bonding interactions observed in X-ray crystal structures of thieno[2,3-d]pyrimidines bound to DHFR in a 'folate-mode' orientation [2]. Consequently, indiscriminate substitution of a 2-amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one with a generic thienopyrimidine lacking any one of these three substituents carries a high risk of altered potency, shifted selectivity, or complete loss of activity.

Quantitative Differentiation Evidence for 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one Versus Closest Analogs


6-Ethyl vs. 6-Methyl Substitution: 100- to 1,000-Fold Potency Gain in Dual TS/DHFR Inhibition

In a direct head-to-head comparison within the 2-amino-4-oxo-5-substituted-thieno[2,3-d]pyrimidine series, the 6-ethyl-substituted classical antifolate (compound 2) exhibited dual inhibitory potency against human thymidylate synthase (TS, IC₅₀ = 54 nM) and human dihydrofolate reductase (DHFR, IC₅₀ = 19 nM), and produced nanomolar GI₅₀ values against tumor cells in culture. The 6-methyl analogue (compound 1) was 2–3 orders of magnitude less potent across the same assays. X-ray crystallography confirmed that the thieno[2,3-d]pyrimidine ring of compound 2 binds in a 'folate-mode' orientation to DHFR, with the 6-ethyl group making productive hydrophobic contacts within the enzyme active site that the smaller 6-methyl group cannot fully recapitulate [1]. Although the target compound (2-amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one) differs from compound 2 by lacking the 5-arylthio and glutamate side-chain, the 6-ethyl pharmacophoric advantage is a scaffold-level property that translates across target contexts, as confirmed by independent antimycobacterial SAR data showing 6-ethyl-substituted thienopyrimidinones with superior growth inhibition relative to 6-methyl congeners [2].

thymidylate synthase inhibition dihydrofolate reductase inhibition anticancer antifolate SAR

Antimycobacterial Class Validation: Thieno[2,3-d]pyrimidin-4(3H)-ones with MIC Values in the 6–8 μM Range Against M. tuberculosis

Two independent studies have established the antimycobacterial credentials of the thieno[2,3-d]pyrimidin-4(3H)-one class. Borate et al. (Med. Chem. Commun., 2015) reported that compounds 13b and 29e from a focused thieno[2,3-d]pyrimidin-4(3H)-one library exhibited MIC values in the range of 6–8 μM against M. tuberculosis H37Ra (ATCC 25177) and M. bovis BCG (ATCC 35743), with no detectable cytotoxicity against four mammalian cell lines [1]. In the patent literature, compound 40 from the WO2015114663A1 series was screened against M. tuberculosis H37Rv and exhibited an MIC of 8 μg/mL, while compounds 26, 38, 40, 41, 43, 44, and 58 showed 30–40% growth inhibition against M. smegmatis/M. bovis BCG at 30 μM, and compounds 2, 20, 29, 39, 64, and 65 achieved 40–68% inhibition at the same concentration [2]. Although the target compound 2-amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one was not individually tested in these studies, it bears the identical 4-oxothieno[2,3-d]pyrimidine core with substituents (2-amino, 3-methyl, 6-ethyl) that are consistent with the active pharmacophore defined by the SAR of these series.

antitubercular Mycobacterium tuberculosis MIC drug-resistant TB

3-Methyl Substitution: Blockade of Metabolic N-Dealkylation and Modulation of Physicochemical Profile

The 3-methyl group on the pyrimidinone ring of the target compound serves two critical functions that differentiate it from the 3-unsubstituted analogue (2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one). First, N3-alkylation blocks a primary site of oxidative N-dealkylation by cytochrome P450 enzymes, a common metabolic liability of N-unsubstituted pyrimidinones that can lead to rapid in vivo clearance and short half-life [1]. Second, the 3-methyl group increases lipophilicity (estimated ΔLogP ≈ +0.5 relative to the 3-H analogue) and reduces the number of hydrogen-bond donors (from 2 to 1 at the pyrimidinone ring), potentially enhancing membrane permeability and oral bioavailability. The SAR from WO2015114663A1 confirms that N3-substitution is not merely tolerated but can be potency-neutral or potency-enhancing: compound 38 (6-ethyl-3-(prop-2-yn-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one) retained significant antimycobacterial activity, while N3-substitution with benzyl or ethyl bromoacetate groups decreased activity, indicating that the nature of the N3 substituent is a tunable parameter [2]. The 3-methyl group represents the minimal alkyl substituent that provides metabolic protection without introducing excessive steric bulk.

metabolic stability N-dealkylation LogP modulation 3N-substitution

2-Amino Group: Essential Pharmacophoric Element for Target Engagement Confirmed by X-Ray Crystallography

X-ray crystal structures of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines in complex with human DHFR and NADPH revealed that the 2-amino group and the N3 position of the pyrimidinone ring form a bidentate hydrogen-bonding network with the enzyme active site that mimics the binding mode of the natural folate substrate [1]. This 'folate-mode' binding orientation is critical for dual TS/DHFR inhibition and is conserved across antifolate targets from human, Toxoplasma gondii, and Pneumocystis carinii DHFR enzymes [1][2]. The 2-unsubstituted analogue (6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one) lacks this hydrogen-bond-donating capacity and would be predicted to suffer a substantial loss in target-binding affinity. In the broader thieno[2,3-d]pyrimidine antibacterial literature, 4-amino-thieno[2,3-d]pyrimidines (which retain a hydrogen-bond-donating amine) have been validated as QcrB inhibitors in M. tuberculosis through resistance mutant sequencing, confirming that the amino group is a mechanistically essential feature for engagement of the cytochrome bc₁ complex [3].

hydrogen bonding folate-mode binding DHFR target engagement

Physicochemical Differentiation: Computed Property Profile vs. Common Thienopyrimidine Scaffolds

The target compound (MW = 209.27 g/mol; density = 1.5 ± 0.1 g/cm³; boiling point = 392.2 ± 44.0 °C at 760 mmHg; flash point = 191.0 ± 28.4 °C; refractive index = 1.716) occupies a physicochemical space that is distinct from both the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one core (MW = 152.18 g/mol) and larger, more lipophilic clinical-stage thienopyrimidines such as relugolix (MW ≈ 617 g/mol) [1]. With a molecular weight well below 300 Da and a computed LogP estimated in the range of 1.5–2.5 (based on the C9H11N3OS formula and substituent contributions), the compound resides comfortably within Lipinski and Veber drug-likeness space, offering a favorable starting point for lead optimization with room for molecular growth [2]. The combination of moderate lipophilicity (driven by the 6-ethyl group) and polar surface area contributed by the 2-amino and 4-oxo groups provides a balanced permeability-solubility profile that is difficult to achieve with either the more polar unsubstituted core or the more lipophilic poly-substituted analogs .

drug-likeness physicochemical properties permeability solubility

Synthetic Tractability as a Key Intermediate: Demonstrated Derivatization at the 2-Amino and 5-Positions

The target compound serves as a versatile synthetic intermediate for generating focused libraries of thieno[2,3-d]pyrimidine derivatives. A commercially available derivative—2-[(6-ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide (EVT-6120591)—is synthesized directly from the target compound via thioether formation at the 2-position, demonstrating the nucleophilic reactivity of the 2-amino group toward alkylation and acylation . In the Gangjee et al. 2009 synthesis, the closely related key intermediate 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one (lacking only the 3-methyl group) was elaborated via Pd-catalyzed coupling at the 5-position to generate a library of 13 nonclassical and 1 classical antifolate analogues, underscoring the scaffold's amenability to parallel derivatization [1]. The 3-methyl group is compatible with further N3-functionalization (as shown in WO2015114663A1), and the 6-ethyl group provides a metabolically stable alkyl anchor that does not introduce an additional reactive site [2].

synthetic intermediate derivatization lead optimization chemical probe

Optimal Research and Industrial Application Scenarios for 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one


Antimycobacterial Lead Generation: Screening Against M. tuberculosis H37Rv and Drug-Resistant Strains

The thieno[2,3-d]pyrimidin-4(3H)-one class has validated antimycobacterial activity with MIC values in the 6–8 μM range against M. tuberculosis H37Ra and M. bovis BCG, comparable to pyrazinamide in the same assay format [1][2]. The target compound, bearing the 2-amino-6-ethyl-3-methyl pharmacophoric triad, is structurally aligned with the most active congeners from the WO2015114663A1 series. It is well-suited as a starting point for screening against drug-resistant M. tuberculosis strains (MDR-TB and XDR-TB), given that the thienopyrimidine class operates through a mechanism (DNA synthesis inhibition via minor-groove binding) distinct from first-line agents such as isoniazid and rifampicin [3]. The favorable MW (~209 Da) leaves ample room for property-guided optimization toward a preclinical candidate.

Dual TS/DHFR Inhibitor Development: Exploiting the 6-Ethyl Potency Advantage in Anticancer Programs

The 6-ethyl substituent on the thieno[2,3-d]pyrimidine scaffold has been shown by Gangjee et al. to confer a 100- to 1,000-fold potency advantage over the 6-methyl analogue in dual TS/DHFR inhibition, with the lead compound achieving IC₅₀ values of 54 nM (TS) and 19 nM (DHFR) and nanomolar GI₅₀ values against tumor cells [1]. The target compound provides the identical 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one core that is the pharmacophoric foundation for this activity, and the pre-installed 3-methyl group may offer additional selectivity for folate receptor (FR)-expressing cancers over the reduced folate carrier (RFC), a selectivity axis that has been exploited in related 6-substituted thieno[2,3-d]pyrimidine antifolate programs [2].

Focused Library Synthesis: Parallel Derivatization at C2, C5, and N3 for SAR Expansion

As demonstrated by the commercial availability of 2-[(6-ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide [1] and the extensive derivatization chemistry described in WO2015114663A1 and the Gangjee et al. 2009 synthesis [2][3], the target compound is an ideal central intermediate for generating a focused library of 50–200 analogues. The three accessible diversification vectors (C2 via nucleophilic substitution, C5 via iodination and cross-coupling, and N3 via further alkylation) enable systematic exploration of chemical space around the validated 4-oxothieno[2,3-d]pyrimidine core. The pre-installed 3-methyl group ensures that all library members inherit the metabolic stability advantage of N3-blockade, reducing the risk of generating metabolically vulnerable screening hits.

Mechanistic Probe Development: DNA Minor-Groove Binding and QcrB Inhibition Studies

The AntibioticDB classification of this compound series as DNA synthesis inhibitors with likely DNA minor-groove-binding activity [1], combined with the independent validation of 4-amino-thieno[2,3-d]pyrimidines as QcrB inhibitors in the M. tuberculosis electron transport chain [2], positions the target compound as a valuable chemical probe for mechanistic studies. Its relatively simple structure (C₉H₁₁N₃OS) facilitates the synthesis of biotinylated or fluorescently labeled analogues for target-identification pull-down experiments, while the 3-methyl group can be replaced with a propargyl or azido handle for click-chemistry-based proteomic profiling. Cross-resistance profiling against isoniazid-, rifampicin-, and bedaquiline-resistant M. tuberculosis strains can clarify whether the DNA-binding or QcrB-inhibition mechanisms predominate for this specific substitution pattern.

Quote Request

Request a Quote for 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.